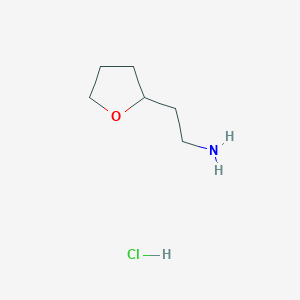
2-(Oxolan-2-yl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It has a molecular weight of 151.63 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride consists of a tetrahydrofuran ring (oxolane) attached to an ethanamine group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Applications De Recherche Scientifique
Recyclable C2-symmetric Tertiary Amine-Squaramide Organocatalysts
C2-symmetric chiral tertiary amines, including those bearing squaramide fragments, have been utilized in asymmetric syntheses. These compounds have shown efficiency in catalyzing asymmetric additions and domino reactions, providing high yields and enantiomeric excesses. The catalysts demonstrated the ability to be recycled and reused multiple times without significant loss of performance, emphasizing their potential for sustainable and efficient catalytic processes in organic synthesis (Kostenko, Kucherenko, & Zlotin, 2018).
Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives
Chiral 1,3-oxazinan-2-ones, derived from carbohydrate derivatives, serve as valuable intermediates in the synthesis of pharmaceutical compounds and amino alcohols. A new synthetic method involving the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine has been developed, showcasing the role of amines in facilitating the synthesis of complex molecular structures (Ella-Menye, Sharma, & Wang, 2005).
Catalysts in Chemical Reactions
Diiron(III) Complexes as Functional Models for Methane Monooxygenases
Diiron(III) complexes have been studied as catalysts for selective hydroxylation of alkanes, revealing their potential as models for biological systems. These complexes demonstrate the ability to efficiently oxidize alkanes, highlighting the importance of amine-containing ligands in designing catalysts that mimic the function of natural enzymes (Sankaralingam & Palaniandavar, 2014).
Applications in Material Science
Functionalization of Polyesters for Gene Delivery
Polyesters bearing pendant amine groups have shown promising applications in the field of biomaterials. Through the use of ring-opening polymerization and "click" photochemistry, these polyesters exhibit excellent cell penetration and gene delivery properties, demonstrating the versatility of amine-functionalized materials in biomedical applications (Zhang et al., 2012).
Applications in Analytical Chemistry
Determination of Amines by High-Performance Liquid Chromatography
A method for determining amino compounds based on condensation reactions, employing derivatization to acidamides with labeling reagents, has been developed. This approach allows for the sensitive and efficient analysis of amines, showcasing the role of amine derivatives in enhancing the capabilities of analytical techniques (You et al., 2006).
Propriétés
IUPAC Name |
2-(oxolan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQZDZHBNGVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)





![2-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422233.png)

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422238.png)


